Cas no 1105232-19-6 (1-(2,4-dimethoxyphenyl)-3-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylurea)

1-(2,4-Dimethoxyphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea is a synthetic organic compound featuring a urea core linked to a dimethoxyphenyl group and a pyridazinone moiety. This structure confers potential biological activity, particularly in medicinal chemistry applications, where such derivatives are often explored for their inhibitory or modulating effects on specific enzymes or receptors. The presence of the dimethoxyphenyl group may enhance lipophilicity and membrane permeability, while the pyridazinone ring could contribute to hydrogen bonding interactions, improving target binding affinity. The compound's well-defined molecular architecture makes it a valuable intermediate for further pharmaceutical research, particularly in the development of novel therapeutic agents. Its synthetic accessibility and structural versatility further support its utility in drug discovery programs.
1-(2,4-dimethoxyphenyl)-3-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylurea structure
1105232-19-6 structure
Product Name:1-(2,4-dimethoxyphenyl)-3-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylurea
CAS No:1105232-19-6
MF:C15H18N4O4
MW:318.327823162079
CID:6532685
Update Time:2025-06-08

1-(2,4-dimethoxyphenyl)-3-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-dimethoxyphenyl)-3-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylurea
    • Urea, N-(2,4-dimethoxyphenyl)-N'-[2-(6-oxo-1(6H)-pyridazinyl)ethyl]-
    • Inchi: 1S/C15H18N4O4/c1-22-11-5-6-12(13(10-11)23-2)18-15(21)16-8-9-19-14(20)4-3-7-17-19/h3-7,10H,8-9H2,1-2H3,(H2,16,18,21)
    • InChI Key: XJEKYDCYXUUPHP-UHFFFAOYSA-N
    • SMILES: N(C1=CC=C(OC)C=C1OC)C(NCCN1N=CC=CC1=O)=O

1-(2,4-dimethoxyphenyl)-3-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylurea Pricemore >>

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Additional information on 1-(2,4-dimethoxyphenyl)-3-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylurea

Introduction to 1-(2,4-dimethoxyphenyl)-3-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylurea (CAS No. 1105232-19-6)

1-(2,4-dimethoxyphenyl)-3-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylurea is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 1105232-19-6, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in drug discovery and development. The molecular structure of this compound incorporates several key functional groups, including an urea moiety and a pyridazine ring, which are known to contribute to its potential pharmacological effects.

The urea moiety in 1-(2,4-dimethoxyphenyl)-3-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylurea is a critical feature that often participates in hydrogen bonding interactions with biological targets. This property is particularly relevant in the design of enzyme inhibitors and receptor modulators, where precise molecular recognition is essential. The presence of two methoxy groups at the 2,4-dimethoxyphenyl ring enhances the lipophilicity of the molecule, which can influence its ability to cross biological membranes. Such structural attributes make this compound a valuable candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 1-(2,4-dimethoxyphenyl)-3-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylurea with various biological targets. Studies suggest that the compound may interact with enzymes and receptors involved in inflammatory pathways, making it a potential therapeutic agent for conditions such as arthritis and autoimmune diseases. The pyridazine ring component is another key structural feature that contributes to the molecule's bioactivity. Pyridazine derivatives are known for their diverse pharmacological properties, including antimicrobial and anti-inflammatory effects.

In vitro studies have demonstrated that 1-(2,4-dimethoxyphenyl)-3-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylurea exhibits inhibitory activity against certain enzymes implicated in cancer progression. Specifically, research indicates that the compound may interfere with the activity of kinases and other signaling molecules that are crucial for tumor growth and metastasis. These findings align with the growing interest in developing small-molecule inhibitors as part of combinatorial therapy strategies for cancer treatment. The ability of this compound to modulate multiple targets simultaneously makes it an attractive candidate for further development.

The synthesis of 1-(2,4-dimethoxyphenyl)-3-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylurea involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of the molecule. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy has been instrumental in characterizing the intermediate compounds and confirming the structure of the final product.

The pharmacokinetic properties of 1-(2,4-dimethoxyphenyl)-3-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylurea are also subjects of interest in preclinical research. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its potential as a drug candidate. The compound's favorable solubility characteristics have been observed in both aqueous and organic solvents, which could facilitate its formulation into various dosage forms. Additionally, preliminary toxicity studies have shown that 1105232-19-6 exhibits low acute toxicity at tested doses.

The development of novel therapeutic agents relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. The case of 1-(2,4-dimethoxyphenyl)-3-2-(6-o x o - 1 , 6 - dihydrop y rid azin - 1 - y l ) eth yl urea exemplifies how structural modifications can lead to compounds with enhanced biological activity. By leveraging insights from cutting-edge research in medicinal chemistry and computational biology, scientists are able to design molecules that target specific disease pathways more effectively.

Future directions for research on 1105232 - 19 - 6 include exploring its potential applications in treating neurological disorders. Preliminary data suggest that the compound may interact with neurotransmitter systems involved in conditions such as depression and epilepsy. Further investigation into its mechanism of action could pave the way for new treatment modalities that address unmet medical needs.

The global pharmaceutical industry continues to invest heavily in discovering new drugs derived from natural products or designed through rational drug design approaches like those applied to (CAS No: 1105232 - 19 - 6) . The versatility of this compound's scaffold allows for modifications that could yield derivatives with improved efficacy or reduced side effects compared to existing treatments.

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